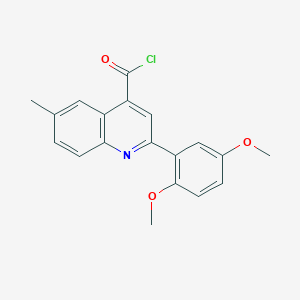

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11-4-6-16-13(8-11)14(19(20)22)10-17(21-16)15-9-12(23-2)5-7-18(15)24-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZOXYDNAREMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the 2,5-dimethoxyphenyl group and the carbonyl chloride functional group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl chloride group to a corresponding alcohol or amine.

Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia or primary amines under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohols or amines.

Substitution: Amides or esters.

Aplicaciones Científicas De Investigación

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues within the Quinoline Family

The following table compares key structural and functional attributes of 2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride with closely related quinoline derivatives:

Key Observations:

Substituent Position Effects: The 2,5-dimethoxyphenyl group in QY-7191 provides distinct electronic effects compared to 3,4-dimethoxyphenyl (QZ-6403) or 3,4-dichlorophenyl (CAS 854874-29-6). Methoxy groups at positions 2 and 5 enhance solubility in polar solvents, while dichlorophenyl derivatives exhibit higher electrophilicity .

Functional Group Reactivity :

- Carbonyl chloride derivatives (QY-7191, QY-9123, CAS 854874-29-6) are highly reactive toward amines or alcohols, forming amides or esters. In contrast, carbohydrazide (QZ-6403) is less electrophilic and used in hydrazone formation .

Infrared (IR) and NMR spectra of related compounds (e.g., 4k in ) highlight characteristic peaks for methoxy (≈2830 cm⁻¹, C-O stretch) and quinoline aromatic protons (δ 7.5–8.5 ppm) .

Comparison with Non-Quinoline Carbonyl Chlorides

- 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5): The quinoxaline core lacks the electron-rich nitrogen environment of quinolines, reducing resonance stabilization of the carbonyl group. This increases reactivity in acylation reactions compared to QY-7191 .

- 2-(2,4-Dichlorophenoxy)butanoyl chloride: A non-heterocyclic acyl chloride with a phenoxy group. Its linear structure and electron-withdrawing Cl substituents make it more reactive but less selective than QY-7191 in coupling reactions .

Actividad Biológica

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a quinoline backbone with a carbonyl chloride functional group and a dimethoxyphenyl substituent. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited.

Antiviral Activity

The compound's potential antiviral properties have also been investigated. Preliminary studies suggest it may inhibit viral replication, but further studies are needed to elucidate the specific mechanisms involved.

Anticancer Effects

A significant focus of research has been on the anticancer properties of this compound. Various studies have demonstrated its cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| EPG85-257RDB (P-gp+) | 1.81 | P-glycoprotein inhibition |

| EPG85-257P (P-gp-) | 3.32 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 0.90 | ROS generation and G2/M phase arrest |

The compound has shown low to moderate toxicity in MTT assays, indicating a selective action against cancer cells while sparing normal cells .

The mechanism by which 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity and disrupting cellular processes.

- Apoptosis Induction : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as caspases and p53 .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Cytotoxicity Studies : In vitro studies on human cancer cell lines demonstrated significant cytotoxicity with IC50 values ranging from 0.90 µM to 3.32 µM, indicating strong potential as an anticancer agent .

- Mechanistic Insights : Research involving docking studies has provided insights into how the compound binds to P-glycoprotein, suggesting a competitive inhibition mechanism that enhances drug sensitivity in resistant cancer types .

- Combination Therapies : Investigations into combination therapies have shown that when used alongside established chemotherapeutics, this compound can enhance overall efficacy and reduce resistance in multidrug-resistant cancer cell lines .

Q & A

Q. What causes batch-to-batch variability in carbonyl chloride stability?

- Methodological Answer :

- Moisture Contamination : Implement rigorous drying protocols (e.g., molecular sieves in storage containers).

- Degradation Pathways : Monitor by FTIR for carbonyl peak shifts (~1770 cm⁻¹ for acid chloride vs. ~1700 cm⁻¹ for carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.